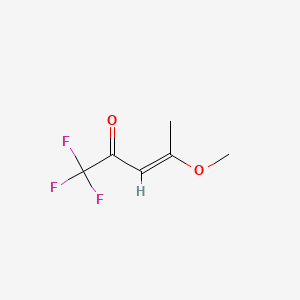

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one

Description

(3E)-1,1,1-Trifluoro-4-methoxypent-3-en-2-one is an α,β-unsaturated trifluoromethyl ketone characterized by a conjugated enone system with a methoxy group at the β-position and a trifluoromethyl (CF₃) group at the α-carbon. This compound exhibits significant reactivity due to the electron-withdrawing effects of the CF₃ group, which enhances the electrophilicity of the α-carbon, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name |

(E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNIYNVIHHABIV-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C(F)(F)F)/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135351-20-1 | |

| Record name | (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one typically involves the reaction of ethyl propenyl ether with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:

[ \text{C}_2\text{H}_5\text{OCH}=\text{CH}_2 + (\text{CF}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_7\text{F}_3\text{O}_2 ]

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone system to saturated ketones or alcohols.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones.

Scientific Research Applications

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one is a fluorinated organic compound with the molecular formula . It is also known as (E)-1,1,1-trifluoro-4-methoxy-pent-3-en-2-one . Research into its applications reveals its utility in synthesizing various organic molecules and its potential role in pharmacological research .

Synthesis of Functionalized Molecules

This compound is a useful building block in organic synthesis, particularly for creating functionalized molecules .

- β-Enaminones and 1H-pyrroles The reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary aliphatic amines has been studied . This reaction can selectively synthesize 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles and highly functionalized β-enaminones by controlling the amount of amine and the reaction conditions .

Potential role in pharmacological research

This compound and its derivatives have applications in pharmacological research .

- PKR1 Antagonists It has been used as a reagent in the synthesis of triazinediones, which act as prokineticin receptor antagonists .

Structural and Chemical Information

Mechanism of Action

The mechanism of action of (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the enone system play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₆H₇F₃O₂

- Boiling Point : 63–65°C at 90–100 mbar .

- NMR Data :

- ¹H NMR (CDCl₃) : δ 5.68 (s, 1H, H-2), 3.79 (s, 3H, OCH₃), 2.41 (s, 3H, H-4).

- ¹³C NMR : δ 181.6 (C-3), 179.1 (q, J = 33.4 Hz, C-1), 116.9 (q, J = 292.0 Hz, CF₃).

- Synthesis : Prepared via reaction of 2-methoxypropene with trifluoroacetic anhydride in CH₂Cl₂, yielding 38% after distillation .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with five analogs, highlighting substituent differences and their implications:

Spectral Data Comparison

- ¹H NMR Shifts :

- ¹³C NMR : The CF₃ carbon in the target appears at δ 116.9 (q, J = 292 Hz), consistent across analogs, confirming the trifluoromethyl group’s stability .

Biological Activity

The compound (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one (CAS No. 102145-82-4) is a fluorinated organic compound notable for its potential biological activities. Its unique trifluoromethyl group contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables and research findings.

Molecular Characteristics

- Molecular Formula : CHOF

- Molecular Weight : 168.11 g/mol

- SMILES Notation : C/C(=C\C(=O)C(F)(F)F)/OC

- InChI Key : XJNIYNVIHHABIV-ONEGZZNKSA-N

Structural Information

The structural representation indicates that the trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its lipophilicity and potentially affecting its interaction with biological targets.

The trifluoromethyl group is known to modulate the pharmacokinetic and pharmacodynamic properties of compounds. Research indicates that such modifications can enhance potency and selectivity towards specific biological targets, including enzymes and receptors.

Case Studies

-

Cyclooxygenase Inhibition

- A study highlighted the role of trifluoromethyl-containing compounds in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The presence of a trifluoromethyl group was associated with increased COX-2 selectivity, suggesting potential therapeutic applications in pain management and inflammation .

- Antiviral Activity

Toxicological Profile

The safety profile of this compound indicates that it may cause skin irritation and serious eye damage (Category 2) based on hazard classifications . Further studies are necessary to fully elucidate its toxicological effects.

Data Table: Biological Activities of Related Compounds

Pharmacological Implications

The incorporation of a trifluoromethyl group into drug design has led to the development of several FDA-approved drugs. These compounds often exhibit improved metabolic stability and bioavailability due to their unique chemical properties .

Q & A

Basic: What are the optimal synthetic routes for (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis typically involves condensation reactions between trifluoromethyl ketones and methoxy-substituted enol ethers. For example, ethyl (E)-4,4,4-trifluoro-3-methoxybut-2-enoate (a structurally analogous compound) is synthesized via Claisen-Schmidt condensation under acidic or basic catalysis . To ensure stereochemical purity (E-configuration), reaction conditions such as temperature control (e.g., 0–5°C) and solvent polarity adjustments (e.g., using THF or DMF) are critical. Post-synthesis purification via column chromatography with silica gel and hexane/ethyl acetate gradients can isolate the desired isomer. Confirm E/Z configuration using NOESY NMR or X-ray crystallography .

Basic: How can researchers characterize the molecular geometry and electronic environment of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm bond angles, dihedral angles, and intermolecular interactions. For example, monoclinic systems (space group P21/n) with Z=4 are common in similar trifluoromethyl-enone systems, as seen in (2E)-3-(3-bromo-4-methoxyphenyl) analogs .

- NMR Spectroscopy : Use NMR to assess electronic effects of the trifluoromethyl group (δ ≈ -60 to -70 ppm). NMR can identify methoxy protons (δ ~3.8–4.0 ppm) and olefinic protons (J ≈ 15–16 Hz for trans coupling) .

- IR Spectroscopy : Confirm carbonyl stretching (C=O) at ~1700–1750 cm and C-F vibrations at 1100–1250 cm.

Advanced: How do electronic effects of the trifluoromethyl and methoxy groups influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

The trifluoromethyl group is strongly electron-withdrawing, polarizing the α,β-unsaturated ketone system and enhancing electrophilicity at the β-carbon. The methoxy group, being electron-donating, moderates this effect through resonance, directing nucleophiles to specific positions. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces (EPS) to predict regioselectivity. For example, Fukui indices may indicate higher electrophilicity at the β-carbon adjacent to the trifluoromethyl group . Experimental validation via kinetic studies (e.g., monitoring reaction rates with Grignard reagents) can corroborate computational predictions.

Advanced: What strategies are effective in resolving contradictions in reported reaction yields or byproduct formation during synthesis?

Methodological Answer:

- Analytical Cross-Validation : Use HPLC-MS or GC-MS to identify byproducts (e.g., Z-isomers or dimerization products). Compare retention times and fragmentation patterns with standards.

- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction quenching times.

- DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify critical factors. For example, excess base in condensation reactions may promote side reactions like aldol addition .

Advanced: How can computational methods like molecular docking or QSAR models predict the compound’s bioactivity or interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., cytochrome P450). The trifluoromethyl group’s hydrophobicity and methoxy group’s H-bonding capacity can be modeled to assess interactions with active sites .

- QSAR Modeling : Develop models using descriptors like logP, molar refractivity, and dipole moment. For example, substituent constants (σ) for trifluoromethyl and methoxy groups can correlate with inhibitory activity in enzyme assays. Validate models with experimental IC data from enzyme inhibition studies.

Basic: What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via UV-Vis (λ ~250–300 nm for α,β-unsaturated ketones) or LC-MS.

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf life at standard conditions (e.g., 25°C). For example, hydrolytic degradation of similar enones follows pseudo-first-order kinetics under acidic conditions .

Advanced: How does the compound’s conformation (e.g., s-cis vs. s-trans) affect its chemical behavior in cycloaddition reactions?

Methodological Answer:

The s-cis conformation (carbonyl oxygen and β-carbon on the same side) facilitates [4+2] cycloadditions with dienes. X-ray data (e.g., dihedral angles >150° between carbonyl and olefinic groups) can confirm the dominant conformation . Computational studies (e.g., NCI analysis) can visualize non-covalent interactions stabilizing specific conformers. Experimentally, variable-temperature NMR can detect conformational equilibria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.